molecular formula C18H20ClN7O2 B2779323 2-chloro-1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone CAS No. 920416-99-5

2-chloro-1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone

Cat. No.: B2779323
CAS No.: 920416-99-5
M. Wt: 401.86
InChI Key: NKVXRNDMSOVSLT-UHFFFAOYSA-N
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Description

2-chloro-1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C18H20ClN7O2 and its molecular weight is 401.86. The purity is usually 95%.
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Properties

IUPAC Name

2-chloro-1-[4-[3-(4-ethoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN7O2/c1-2-28-14-5-3-13(4-6-14)26-18-16(22-23-26)17(20-12-21-18)25-9-7-24(8-10-25)15(27)11-19/h3-6,12H,2,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKVXRNDMSOVSLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)CCl)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors, suggesting that this compound may also interact with various targets.

Pharmacokinetics

In silico pharmacokinetic studies have been conducted on similar compounds, suggesting that this compound may also have favorable ADME properties.

Result of Action

Similar compounds have shown superior cytotoxic activities against various cancer cell lines, suggesting that this compound may also have potent cytotoxic effects.

Action Environment

Similar compounds have been synthesized effectively under mild electrolytic conditions, suggesting that this compound may also be stable under various environmental conditions.

Biological Activity

The compound 2-chloro-1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone (CAS Number: 920416-99-5) is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological profiles, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H20ClN7O2C_{18}H_{20}ClN_{7}O_{2}, with a molecular weight of 401.8 g/mol. The structure features a triazolopyrimidine core, which is known for its diverse biological activities.

PropertyValue
CAS Number920416-99-5
Molecular FormulaC₁₈H₂₀ClN₇O₂
Molecular Weight401.8 g/mol

Antimicrobial Activity

Recent studies have evaluated the antimicrobial potential of compounds similar to This compound against various pathogens. For instance, compounds derived from triazolopyrimidine structures have shown activity against Mycobacterium tuberculosis and the ESKAPE pathogens, which are notorious for their antibiotic resistance .

In vitro evaluations have indicated that modifications in the chemical structure can significantly influence antibacterial efficacy. For example, while certain derivatives exhibited potent activity against drug-sensitive strains of M. tuberculosis, others were ineffective against Gram-negative bacteria like Pseudomonas aeruginosa .

The mechanism by which This compound exerts its biological effects may involve interaction with specific enzymatic pathways or bacterial membranes. The presence of the triazole moiety is often linked to interference with nucleic acid synthesis or disruption of cell wall integrity .

Study 1: Antibacterial Screening

In a study focused on the antibacterial properties of triazolopyrimidine derivatives, This compound was screened alongside various analogs. The results indicated that while some derivatives displayed significant antibacterial activity against S. aureus and E. coli, the specific compound's activity varied depending on structural modifications .

Study 2: Antitubercular Activity

Another research effort assessed the antitubercular properties of a series of compounds related to This compound . The findings revealed that certain modifications enhanced potency against M. tuberculosis, suggesting that further structural optimization could yield more effective antitubercular agents .

Q & A

Q. What synthetic strategies are most effective for constructing the triazolopyrimidine core in this compound?

Methodological Answer: The triazolopyrimidine core is typically synthesized via cyclocondensation of 4-amino-1,2,3-triazole derivatives with β-keto esters or malononitrile under acidic conditions. Solvents like ethanol or DMF are used with catalytic acetic acid. Post-cyclization halogenation (e.g., using POCl₃) introduces substituents at the pyrimidine C7 position, enabling subsequent piperazine coupling .

Q. How is the piperazine-ethanone moiety introduced into the molecule?

Methodological Answer: The piperazine ring is coupled to the triazolopyrimidine core via nucleophilic aromatic substitution (SNAr) at the C7 position. The ethanone group is then introduced by reacting 2-chloroacetyl chloride with the secondary amine of the piperazine in anhydrous dichloromethane, using triethylamine as a base to neutralize HCl byproducts .

Q. What spectroscopic techniques are critical for structural validation?

Methodological Answer:

  • ¹H/¹³C NMR : Confirms aromatic proton environments (e.g., ethoxyphenyl substituents) and piperazine-CH₂ linkages.
  • HRMS (High-Resolution Mass Spectrometry) : Validates molecular formula (e.g., C₂₂H₂₂ClN₇O₂).
  • IR Spectroscopy : Identifies carbonyl stretches (~1700 cm⁻¹) and triazole/pyrimidine ring vibrations .

Q. What solubility properties should researchers anticipate for this compound?

Methodological Answer: The compound is sparingly soluble in water due to hydrophobic aromatic and heterocyclic moieties. It dissolves better in polar aprotic solvents (DMF, DMSO) or chlorinated solvents (dichloromethane). Solubility can be enhanced via salt formation (e.g., HCl adducts) or co-solvents like PEG-400 .

Advanced Research Questions

Q. How can reaction yields be optimized during the coupling of the piperazine and triazolopyrimidine units?

Methodological Answer: Key factors include:

  • Temperature : Maintain 80–100°C in DMF to activate the SNAr mechanism.
  • Catalyst : Use KI (1–2 equiv) to stabilize transition states.
  • Purification : Employ column chromatography (silica gel, 5% MeOH/CH₂Cl₂) to isolate the product from unreacted piperazine .

Q. What strategies resolve contradictions in biological activity data across studies?

Methodological Answer: Discrepancies in IC₅₀ values (e.g., kinase inhibition vs. COX-2 selectivity) often arise from assay conditions. Standardize protocols:

  • Use isogenic cell lines to control genetic variability.
  • Validate target engagement via cellular thermal shift assays (CETSA).
  • Cross-reference with molecular docking (e.g., AutoDock Vina) to confirm binding poses .

Q. How does molecular docking inform the compound’s mechanism of action?

Methodological Answer: Docking studies (e.g., using PDB ID 1ATP for kinase targets) reveal critical interactions:

  • The ethoxyphenyl group occupies hydrophobic pockets.
  • The triazolopyrimidine core forms hydrogen bonds with catalytic lysine residues.
  • Free energy calculations (MM/PBSA) quantify binding affinity .

Q. What stability challenges arise under physiological conditions, and how are they mitigated?

Methodological Answer: The compound may degrade via:

  • Hydrolysis : Susceptible at the ethanone carbonyl in acidic/basic media. Stabilize with lyophilization or cyclodextrin encapsulation.
  • Photooxidation : Protect with amber glassware and antioxidants (e.g., BHT). Monitor stability via accelerated aging studies (40°C/75% RH for 4 weeks) .

Q. How are structure-activity relationships (SARs) explored for analogs of this compound?

Methodological Answer:

  • Substitution Patterns : Replace the 4-ethoxyphenyl group with halogens (Cl, F) or methoxy to assess steric/electronic effects.
  • Piperazine Modifications : Test N-methylation or morpholine substitution for improved blood-brain barrier penetration.
  • Bioisosteres : Replace the triazole with imidazole to compare potency .

Methodological Tables

Q. Table 1: Key Synthetic Parameters for Piperazine Coupling

ParameterOptimal ConditionImpact on Yield
SolventDMF+25% vs. THF
Temperature90°C+40% vs. 60°C
Catalyst (KI)1.5 equiv+15% vs. 0.5 equiv
Reaction Time12 hPlateau after 10 h
Source :

Q. Table 2: Comparative Biological Activity of Analogues

Substituent (R)Target (IC₅₀, nM)Solubility (µg/mL)
4-EthoxyphenylKinase X: 12 ± 38.2 (DMSO)
4-FluorophenylKinase X: 18 ± 410.5 (DMSO)
3-MethoxyphenylCOX-2: 45 ± 76.9 (DMSO)
Source :

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